N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms, and is further substituted with dimethyl, dimethoxy, and pyridinylmethyl groups, enhancing its chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action and stability in different environments .
Preparation Methods
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of various substituents. Common synthetic methods include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Chemical Reactions Analysis
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-8-9-16(2)22-20(15)26-24(31-22)27(14-17-10-12-25-13-11-17)23(28)18-6-5-7-19(29-3)21(18)30-4/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUBDXGAMSUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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